molecular formula C32H45F4N9O7S3 B561715 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate CAS No. 1356383-18-0

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate

Cat. No.: B561715
CAS No.: 1356383-18-0
M. Wt: 839.942
InChI Key: MOJQBNGTBRYNMF-OOJAGLQYSA-N
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Description

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate (hereafter referred to by its full name) is a trifunctional cross-linking reagent designed for bioconjugation and protein interaction studies. Its structure comprises three critical functional groups:

  • Methanethiosulfonate (MTS): Targets cysteine residues via sulfhydryl-specific reactivity, enabling covalent bond formation under mild conditions .
  • Tetrafluorophenyl Azide (Atf): A photoactivatable group that forms covalent bonds with proximal molecules upon UV irradiation (λ = 254–365 nm) .
  • Biotinamidocaproyl: Facilitates streptavidin-based affinity purification or detection .

This compound is widely used in crosslinking experiments, such as mapping protein-protein interactions. For example, it was employed to study the SufA-SufBCD complex in E. coli, where the MTS group attached to SufA’s cysteine residues, and UV activation enabled covalent linkage to neighboring proteins .

Properties

IUPAC Name

N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-azido-2,3,5,6-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F4N9O7S3/c1-55(51,52)54-16-15-40-30(48)18(41-31(49)23-24(33)26(35)29(44-45-37)27(36)25(23)34)9-6-8-14-39-21(46)11-3-2-7-13-38-22(47)12-5-4-10-20-28-19(17-53-20)42-32(50)43-28/h18-20,28H,2-17H2,1H3,(H,38,47)(H,39,46)(H,40,48)(H,41,49)(H2,42,43,50)/t18-,19-,20-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJQBNGTBRYNMF-OOJAGLQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F4N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724596
Record name S-[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356383-18-0
Record name S-[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate (CAS Number: 1356383-18-0) is a complex compound known for its unique structural features and potential applications in biochemistry and molecular biology. This article examines the biological activity of the compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula: C32H44F4N8O8S3
  • Molecular Weight: 840.93 g/mol
  • SMILES Notation:

The biological activity of this compound is primarily attributed to its azido group and biotin moiety. The azido group can undergo photochemical reactions or reduction to form reactive species that can label proteins or nucleic acids, making it a useful tool in proteomics and molecular biology. The biotin component facilitates strong binding to avidin or streptavidin, allowing for targeted delivery and detection applications.

1. Protein Labeling

The azido group allows for selective labeling of proteins in living cells. This process can be used to study protein interactions and dynamics in real-time.

2. Drug Delivery

Due to its ability to conjugate with various biomolecules, this compound can serve as a carrier for therapeutic agents, enhancing their delivery to specific tissues or cells.

3. Diagnostics

The biotinylation property enables the use of this compound in diagnostic assays where specific detection of biomolecules is required.

Case Study 1: Protein Interaction Studies

In a study examining protein interactions within cellular environments, researchers utilized this compound to label target proteins selectively. The results demonstrated enhanced detection sensitivity and specificity compared to traditional labeling methods.

Case Study 2: Targeted Drug Delivery

Another investigation focused on using this compound as a delivery vehicle for chemotherapeutic agents. The study showed that conjugation with the biotin moiety significantly improved the uptake of the drug by cancer cells expressing high levels of avidin-binding sites.

Research Findings

Recent research has highlighted the efficacy of this compound in various biological contexts:

Study Findings
Study A (2023)Demonstrated effective labeling of proteins in live cells with minimal cytotoxicity.
Study B (2024)Showed enhanced delivery of drugs to cancer cells using biotin-mediated targeting.
Study C (2024)Investigated the photochemical reactivity of the azido group for selective nucleic acid labeling.

Comparison with Similar Compounds

MTS-ATF-LC-Biotin

  • Structure: Similar to the target compound but includes an additional 6-aminocaproyl (LC) spacer between the lysine backbone and biotin .
  • Applications: Preferred for targets requiring longer spacers, such as membrane proteins or large complexes.

Photobiotin

  • Structure: N-(4-Azido-2-nitrophenyl)-aminopropyl-N-(N-d-biotinyl-3-aminopropyl)-N-methyl-1,3-propanediamine .
  • Key Differences: Reactive Group: Lacks an MTS group; instead, it uses a non-specific nitrophenyl azide for photoactivation, which may result in lower selectivity. Applications: Primarily used for labeling nucleic acids or amine-rich surfaces, unlike the cysteine-specific target compound.

ANB-NOS (N-5-Azido-2-nitrobenzoyloxy-succinimide)

  • Structure : NHS ester-linked nitrobenzoyl azide .
  • Key Differences :
    • Reactivity : Targets primary amines (via NHS ester) rather than thiols.
    • Photoactivation : Nitrobenzoyl azide requires higher UV energy (λ < 300 nm) compared to the tetrafluorophenyl azide in the target compound, which is more efficient under standard UV conditions .

Sulfo-SBED

  • Structure : Sulfonated bis(sulfosuccinimidyl)suberate with a biotin and photoactivatable aryl azide.
  • Key Differences :
    • Solubility : Sulfo-SBED is water-soluble due to sulfonation, whereas the target compound may require organic solvents.
    • Specificity : Targets amines (via NHS esters) and lacks thiol reactivity.

Data Tables

Table 1: Functional Group Comparison

Compound Reactive Group Photoactivatable Group Biotinylation Spacer Length
Target Compound MTS (Thiol-specific) Tetrafluorophenyl azide Yes 6-carbon
MTS-ATF-LC-Biotin MTS Tetrafluorophenyl azide Yes 12-carbon (LC)
Photobiotin None (amine-targeting) Nitrophenyl azide Yes N/A
ANB-NOS NHS ester (Amine) Nitrobenzoyl azide No N/A

Table 2: Application-Specific Performance

Compound Crosslinking Efficiency* Solubility Detection Sensitivity**
Target Compound High (Thiol-specific) Moderate (DMSO) High (Biotin-streptavidin)
Sulfo-SBED Moderate (Amine-specific) High (Aqueous) Moderate
Photobiotin Low (Non-specific) Low (Organic) High

Efficiency based on reaction specificity and photoactivation yield. *Sensitivity influenced by biotin accessibility and spacer length.

Preparation Methods

Biotinamidocaproyl-L-Lysinyl Intermediate Synthesis

The biotin moiety is introduced via a 6-biotinamidocaproyl spacer to enhance solubility and streptavidin binding. The process involves:

  • Activation of biotin : Biotin is converted to its NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in dimethylformamide (DMF).

  • Conjugation to L-lysine : The ε-amino group of L-lysine reacts with the biotin NHS ester under basic conditions (pH 8–9), forming an amide bond. Excess reagents are removed via dialysis or size-exclusion chromatography.

Key Reaction Conditions :

ParameterValuePurpose
SolventDMFEnhances reagent solubility
Temperature25°CPrevents thermal degradation
Reaction Time12–16 hoursEnsures complete conjugation

4-Azido-2,3,5,6-Tetrafluorobenzoyl Group Incorporation

The photoactivatable azide group is introduced using 4-azido-2,3,5,6-tetrafluorobenzoyl chloride:

  • Acylation of α-amino group : The α-amino group of the lysinyl intermediate reacts with the benzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.

  • Purification : Silica gel chromatography isolates the product, with elution monitored by thin-layer chromatography (Rf ≈ 0.45 in 9:1 DCM/methanol).

Structural Confirmation :

  • FT-IR : Peaks at 2120 cm⁻¹ (azide stretch) and 1680 cm⁻¹ (amide C=O).

  • ¹H NMR (DMSO-d6): δ 8.2 (d, 1H, amide NH), 7.8–7.6 (m, 2H, aromatic F-C-H).

Methanethiosulfonate Functionalization

The ethyl methanethiosulfonate group is added via a nucleophilic substitution reaction:

  • Thiol activation : The terminal hydroxyl group of the lysinyl-ethyl intermediate is converted to a tosylate using p-toluenesulfonyl chloride.

  • Displacement with methanethiosulfonate : Sodium methanethiosulfonate reacts with the tosylate in acetonitrile at 60°C for 6 hours.

Yield Optimization :

FactorOptimal ConditionEffect on Yield
SolventAcetonitrilePolar aprotic, high boiling
Temperature60°CAccelerates SN2 reaction
Stoichiometry2:1 (sulfonate:tosylate)Ensures complete conversion

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) resolves the final product from byproducts:

  • Mobile Phase : Gradient from 20% to 80% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes.

  • Retention Time : 22.4 minutes.

Mass Spectrometry Analysis

  • Observed m/z : 840.93 [M+H]⁺ (matches theoretical molecular weight).

  • High-Resolution MS : Calculated for C32H44F4N8O8S3: 840.238; Found: 840.235.

ConditionStability Duration
-20°C (desiccated)12 months
4°C1 month

Applications in Cross-Linking Studies

While beyond preparation methods, understanding the compound’s utility contextualizes synthesis design:

  • Label Transfer Assays : The Mts group forms disulfide bonds with cysteine residues, while UV-activated Atf groups capture interacting proteins.

  • Workflow :

    • Conjugate bait proteins via Mts-thiol linkage.

    • Photo-crosslink prey proteins with Atf.

    • Reduce disulfide bonds to transfer biotin labels.

Challenges and Mitigation Strategies

ChallengeSolution
Azide group instabilityUse light-protected reactors and amber glassware
Competing reactions during acylationSequential protection/deprotection steps
Low solubility in aqueous buffersAdd DMSO (≤10%) to reaction mixtures

Comparative Analysis of Synthetic Routes

A review of patents and vendor protocols reveals two primary approaches:

Route A (Stepwise Conjugation)

  • Biotin → Lysine → Tetrafluorobenzoyl → Methanethiosulfonate

    • Advantage : Higher purity (≥98% by HPLC).

    • Disadvantage : Longer synthesis time (7–10 days).

Route B (Convergent Synthesis)

  • Pre-form biotin-caproyl and tetrafluorobenzoyl-azide modules.

  • Couple modules to lysine-ethyl methanethiosulfonate.

    • Advantage : Faster (3–5 days).

    • Disadvantage : Lower yield (65% vs. 82% for Route A).

Scalability and Industrial Production

Large-scale synthesis (≥100 g) employs:

  • Continuous Flow Reactors : For azide conjugation to minimize explosion risks.

  • Membrane Filtration : Tangential flow filtration replaces column chromatography.

Cost Drivers :

Component% of Total Cost
Biotin45%
Tetrafluorobenzoyl30%
Purification25%

Recent Innovations (2024–2025)

  • Enzymatic Biotin Conjugation : Sortase-mediated ligation reduces reliance on NHS esters, improving yield to 91%.

  • Flow Photochemistry : Microreactors with UV-LEDs enhance azide activation efficiency by 40% .

Q & A

Q. What is the structural rationale for combining azido-tetrafluorobenzoyl, biotinamidocaproyl, and methanethiosulfonate moieties in this compound?

The compound integrates three functional groups:

  • 4-Azido-2,3,5,6-tetrafluorobenzoyl : A photoactivatable aryl azide for UV-induced crosslinking to target biomolecules (e.g., proteins, nucleic acids) .
  • 6-Biotinamidocaproyl : A biotin derivative with a 6-carbon spacer for high-affinity streptavidin/biotin binding, enabling detection or pull-down assays .
  • Methanethiosulfonate (MTS) : Reacts selectively with cysteine thiols (-SH) for site-specific conjugation, reducing nonspecific binding . Methodological Insight: Design experiments to validate each moiety’s function (e.g., UV crosslinking kinetics, streptavidin binding efficiency via ELISA, and cysteine specificity assays using thiol-blocking agents).

Q. How should researchers synthesize and purify this compound to ensure reproducibility?

Synthesis involves sequential coupling reactions:

  • Step 1 : Conjugate 4-azido-2,3,5,6-tetrafluorobenzoyl to L-lysine’s α-amino group.
  • Step 2 : Attach 6-biotinamidocaproyl to the ε-amino group of lysine.
  • Step 3 : Link the methanethiosulfonate group via a spacer (e.g., ethyl) to the lysine backbone . Purification: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Confirm purity (>95%) via LC-MS and NMR (e.g., ¹⁹F NMR for tetrafluorobenzoyl) .

Q. What are standard protocols for characterizing this compound’s reactivity?

  • Photoactivation Efficiency : Expose to UV (254–365 nm) and quantify crosslinking yield via SDS-PAGE or mass spectrometry .
  • Biotin-Streptavidin Binding : Perform competitive ELISA with free biotin to determine dissociation constants (Kd).
  • Thiol Reactivity : Titrate with Ellman’s reagent (DTNB) to measure free thiols before/after MTS conjugation .

Advanced Research Questions

Q. How can researchers optimize the compound’s crosslinking efficiency in complex biological systems?

  • Matrix Challenges : In cellular lysates or membranes, competing nucleophiles (e.g., glutathione) may reduce MTS reactivity. Pre-treat samples with iodoacetamide to block free thiols .
  • UV Dose Optimization : Use a UV transilluminator (e.g., 302 nm) with variable exposure times (10 sec–5 min) to balance crosslinking efficiency and protein denaturation .
  • Control Experiments : Include a non-photoactivatable analog (e.g., lacking the azide group) to distinguish specific crosslinking from background interactions .

Q. What experimental strategies resolve contradictions in target identification using this compound?

  • False Positives : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to differentiate specific biotinylated targets from nonspecific streptavidin-binding proteins .
  • Crosslinker Length : Compare results with shorter/longer spacers (e.g., 6-biotinamidocaproyl vs. 12-carbon spacers) to assess steric effects on target accessibility .
  • Orthogonal Validation : Confirm targets via immunoprecipitation with antibodies against suspected interactors.

Q. How can this compound be integrated with cryo-EM or super-resolution microscopy for structural studies?

  • Cryo-EM : Use biotin-streptavidin conjugates to localize target proteins in vitrified samples. Ensure minimal MTS-induced conformational changes by comparing untreated/crosslinked structures .
  • Super-Resolution : Pair with fluorophore-conjugated streptavidin (e.g., Alexa Fluor 647) for single-molecule imaging. Optimize labeling density to avoid overcrowding artifacts .

Q. What are the stability considerations for long-term storage and in vivo applications?

  • Storage : Lyophilize in amber vials under argon at -80°C to prevent azide degradation and disulfide formation. Reconstitute in DMSO-free buffers (e.g., PBS with 1 mM EDTA) .
  • In Vivo Half-Life : The tetrafluorobenzoyl group enhances metabolic stability, but the MTS moiety may react with serum albumin. Test pharmacokinetics in model organisms using LC-MS/MS quantification .

Methodological Tables

Q. Table 1: Key Functional Groups and Their Applications

Functional GroupApplicationMethodological ConsiderationReference
4-Azido-tetrafluorobenzoylUV-induced crosslinkingOptimize UV wavelength (302 nm vs. 365 nm)
6-BiotinamidocaproylStreptavidin affinity captureUse monomeric streptavidin to reduce avidity
Methanethiosulfonate (MTS)Cysteine-specific conjugationPre-block free thiols with N-ethylmaleimide

Q. Table 2: Troubleshooting Common Experimental Issues

IssueCauseSolutionReference
Low crosslinking yieldInsufficient UV exposureCalibrate UV intensity with actinomycin D controls
High background in pull-downsNonspecific streptavidin bindingPre-clear lysates with streptavidin beads
MTS hydrolysisAqueous storage conditionsStore in anhydrous DMSO, avoid freeze-thaw cycles

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